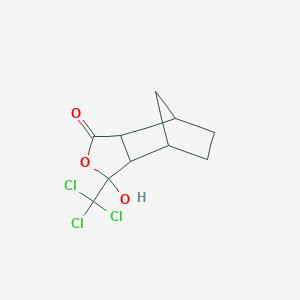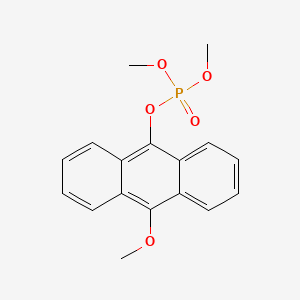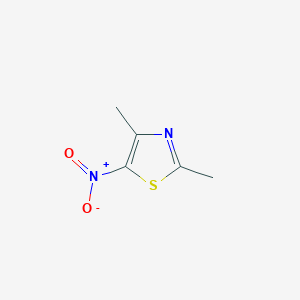![molecular formula C16H21N2O3P B14712244 Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester CAS No. 21081-98-1](/img/structure/B14712244.png)
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(phenylamino)-2-pyridinylmethyl] group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonic acid ester . The reaction conditions often include the use of a solvent such as acetonitrile or toluene and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of phosphonic acid esters generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is also employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty polymers
Mécanisme D'action
The mechanism of action of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its ability to form hydrogen bonds and coordinate with metal ions contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid esters: Similar in structure but differ in their chemical properties and applications.
Phosphinic acid esters: Share some reactivity patterns but have distinct uses in industry and medicine.
Aminophosphonic acids: Known for their role as enzyme inhibitors and in medicinal chemistry
Uniqueness
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a phosphonic acid ester group with a [(phenylamino)-2-pyridinylmethyl] moiety makes it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
21081-98-1 |
|---|---|
Formule moléculaire |
C16H21N2O3P |
Poids moléculaire |
320.32 g/mol |
Nom IUPAC |
N-[diethoxyphosphoryl(pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(15-12-8-9-13-17-15)18-14-10-6-5-7-11-14/h5-13,16,18H,3-4H2,1-2H3 |
Clé InChI |
QLYYJPOTHLWBGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=N1)NC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


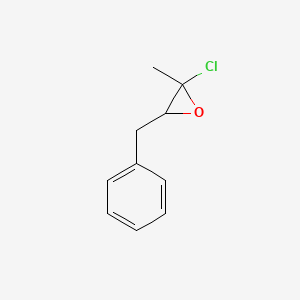

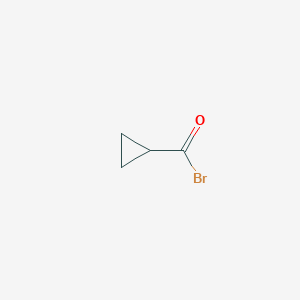
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)


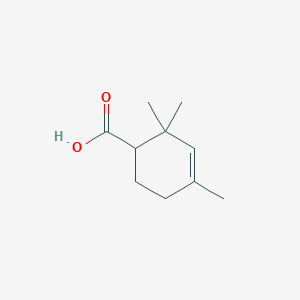
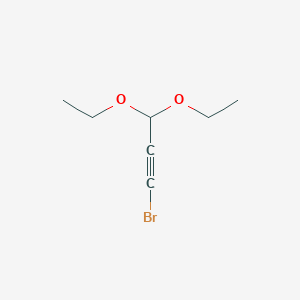
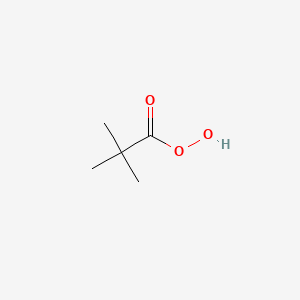
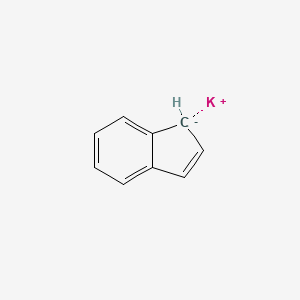
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
